molecular formula C16H18S B6307007 Bis(3-methylbenzyl)sulfide CAS No. 25033-32-3

Bis(3-methylbenzyl)sulfide

Cat. No.: B6307007
CAS No.: 25033-32-3
M. Wt: 242.4 g/mol
InChI Key: GFMUOQOMXUABTL-UHFFFAOYSA-N
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Description

Bis(3-methylbenzyl)sulfide: is an organic compound characterized by the presence of two 3-methylbenzyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-methylbenzyl)sulfide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired sulfide compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ catalysts to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methylbenzyl)sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Varied products based on the nucleophile used

Scientific Research Applications

Chemistry: Bis(3-methylbenzyl)sulfide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of lubricants, antioxidants, and other industrial products .

Comparison with Similar Compounds

  • Bis(4-methylbenzyl)sulfide
  • Bis(2-methylbenzyl)sulfide
  • Bis(3,5-dimethylbenzyl)sulfide

Comparison: Bis(3-methylbenzyl)sulfide is unique due to the specific positioning of the methyl group on the benzyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, bis(4-methylbenzyl)sulfide may exhibit different chemical properties and biological effects due to the different position of the methyl group .

Properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMUOQOMXUABTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509968
Record name 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25033-32-3
Record name 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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